molecular formula C7H13N3O B1527680 1H-Pyrazole-3-methanol,5-amino-1-(1-methylethyl)- CAS No. 1224888-26-9

1H-Pyrazole-3-methanol,5-amino-1-(1-methylethyl)-

Cat. No.: B1527680
CAS No.: 1224888-26-9
M. Wt: 155.2 g/mol
InChI Key: ZQOVBBBPKDSTRG-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-methanol,5-amino-1-(1-methylethyl)- is a chemical compound belonging to the class of pyrazoles, which are heterocyclic aromatic organic compounds Pyrazoles are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3-methanol,5-amino-1-(1-methylethyl)- can be synthesized through several synthetic routes. One common method involves the reaction of 1H-pyrazole-3-methanol with an appropriate amine under specific reaction conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrazole-3-methanol,5-amino-1-(1-methylethyl)- has a wide range of applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

  • Industry: The compound finds applications in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1H-Pyrazole-3-methanol,5-amino-1-(1-methylethyl)- exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

1H-Pyrazole-3-methanol,5-amino-1-(1-methylethyl)- is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other pyrazole derivatives, such as 1H-pyrazole-3-methanol,5-amino- and 1H-pyrazole-3-methanol,5-amino-1-phenyl-, share structural similarities but differ in their substituents and properties.

  • Uniqueness: The presence of the 1-(1-methylethyl) group in this compound imparts distinct chemical and physical properties, making it suitable for specific applications that other pyrazole derivatives may not be able to fulfill.

Properties

IUPAC Name

(5-amino-1-propan-2-ylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-5(2)10-7(8)3-6(4-11)9-10/h3,5,11H,4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOVBBBPKDSTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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